molecular formula C17H14BrClN4O3S B4341238 4-BROMO-N~3~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-BROMO-N~3~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4341238
M. Wt: 469.7 g/mol
InChI Key: YRKDFZSSNKKJEO-UHFFFAOYSA-N
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Description

4-BROMO-N~3~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole core substituted with bromine, chlorine, and sulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~3~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~3~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The pyrazole ring can be further functionalized through coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized pyrazole compounds.

Scientific Research Applications

4-BROMO-N~3~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N~3~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and halogen groups can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . Detailed studies on its binding interactions and effects on cellular processes are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-BROMO-N~3~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its pyrazole core and sulfonyl group are particularly significant in enhancing its potential as a versatile compound in various applications.

Properties

IUPAC Name

4-bromo-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN4O3S/c1-23-10-15(18)16(21-23)17(24)20-12-6-8-14(9-7-12)27(25,26)22-13-4-2-11(19)3-5-13/h2-10,22H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKDFZSSNKKJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-BROMO-N~3~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
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4-BROMO-N~3~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

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